1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of phenazinones, which are characterized by their fused ring systems and nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable pyridophenazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Scientific Research Applications
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a bioactive compound in drug discovery.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-7-anilino-2,8-dimethyl-5-(4-methylphenyl)phenazin-5-ium: Shares a similar phenazinone core but with different substituents, leading to variations in chemical properties and applications.
Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate: Another related compound with notable antitumor activity.
Uniqueness
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one stands out due to its unique combination of aniline and phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
65954-40-7 |
---|---|
Molecular Formula |
C27H18N4O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-anilino-3-phenylpyrido[3,2-a]phenazin-5-ol |
InChI |
InChI=1S/C27H18N4O/c32-24-16-23-26(30-20-14-8-7-13-19(20)29-23)25-22(28-18-11-5-2-6-12-18)15-21(31-27(24)25)17-9-3-1-4-10-17/h1-16,32H,(H,28,31) |
InChI Key |
CMIFNNDBMFYNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)NC4=CC=CC=C4)C5=NC6=CC=CC=C6N=C5C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.